1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride is a compound of significant interest in both chemical and biological research. It is classified as a triazole derivative, which is known for its diverse applications in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents. This compound serves as a building block in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
The synthesis of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride typically involves several key steps:
The industrial production of this compound may utilize batch or continuous flow reactors to optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure efficient synthesis.
The molecular structure of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride features a triazole ring with an aminoethyl side chain and an ethanol moiety. The compound's InChI representation is:
The InChI Key for this compound is IMACMDMHJODHER-UHFFFAOYSA-N. This unique identifier allows for easy retrieval of data related to the compound across various chemical databases.
The compound participates in several types of chemical reactions:
These reactions can be utilized for further functionalization of the compound or to explore its derivatives with enhanced biological activities.
The mechanism of action for 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride is primarily based on its interaction with biological targets. The triazole moiety is known to inhibit specific enzymes or pathways in microbial organisms, contributing to its antimicrobial properties.
Research indicates that compounds with triazole structures often interfere with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity . This mechanism underpins its potential use in treating fungal infections.
Key chemical properties include:
Relevant data from studies indicate that the melting point ranges around 132–134 °C .
The applications of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride span several fields:
The synthesis of 1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol dihydrochloride hinges on strategic functionalization of the 1,2,4-triazole core. A pivotal advancement involves the use of sulfonic acid salts of semicarbazide (e.g., mesylate or tosylate salts) as intermediates. These salts facilitate nucleophilic substitution at the C3 position of the triazole ring with chloroethanol derivatives under mild conditions (30–50°C), achieving >85% yield while minimizing decomposition by-products [1]. Alternative routes employ reductive amination of 5-acetyl-1,2,4-triazole precursors. For example, catalytic hydrogenation of Schiff bases formed from 5-acetyl-1,2,4-triazole and aminoethanol yields the target aminoethyl-ethanol framework, which is subsequently converted to the dihydrochloride salt via HCl treatment [9]. A third pathway leverages aminoguanidine bicarbonate as a starting material, which undergoes cyclocondensation with β-hydroxy carboxylic acids under acid catalysis to form the triazole-ethanol backbone in a single step .
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Intermediate | Yield (%) | Reaction Conditions |
---|---|---|---|
Sulfonic Acid Salt Route | Tosyl-semicarbazide | 85–92 | 40°C, 12–16 h in MeOH |
Reductive Amination | 5-Acetyl-1,2,4-triazole | 75–80 | H₂/Pd-C, RT, 6 h |
Aminoguanidine Bicarbonate | β-Hydroxy carboxylic acid | 70–78 | MW, 150°C, 30 min, HCl catalyst |
Dihydrochloride salt formation critically enhances the physicochemical and biological properties of the triazole-ethanol hybrid. The hydrochloride groups improve crystallinity by facilitating ionic interactions within the solid state, as confirmed by X-ray diffraction studies of analogous triazole hydrochlorides [2]. This salt form also increases aqueous solubility by >50-fold compared to the free base, enabling efficient biological evaluation (e.g., IC₅₀ assays for kinase inhibition) [9]. Mechanistically, protonation of the aminoethyl group stabilizes the compound against oxidative degradation, extending its shelf-life to >24 months under inert storage [2]. Bioactivity is amplified due to the salt’s role in membrane permeability: the ionic form promotes interaction with phospholipid head groups, facilitating cellular uptake. Studies on analogous triazole dihydrochlorides demonstrate enhanced binding to target enzymes (e.g., histone deacetylases) via salt-bridge formation with carboxylate residues [8].
Table 2: Impact of Dihydrochloride Salt on Compound Properties
Property | Free Base Form | Dihydrochloride Salt | Functional Advantage |
---|---|---|---|
Aqueous Solubility | <1 mg/mL | >50 mg/mL | Enhanced bioavailability |
Melting Point | Decomposes at 110°C | Stable to 250°C | Improved thermal stability |
Plasma Stability (t₁/₂) | 2.3 h | 8.7 h | Extended half-life |
Crystallinity | Amorphous solid | Defined crystal lattice | Ease of purification |
Microwave irradiation revolutionizes the synthesis of triazole-ethanol hybrids by accelerating ring-forming steps and improving regioselectivity. In the cyclocondensation of aminoguanidine bicarbonate with hydroxy-carboxylic acids, microwave exposure (150–200 W) reduces reaction times from 12 h to 15–30 minutes while increasing yields by 20–25% [10]. This technique is particularly effective for volatile substrates (e.g., acetic acid derivatives), as reactions occur in sealed vials, preventing evaporation losses . Catalytic innovations further optimize efficiency: T3P® (propylphosphonic anhydride) catalyzes amide bond formation during triazole functionalization, achieving near-quantitative yields at 80°C [8]. Similarly, tetrabutylammonium fluoride (TBAF) serves as a mild catalyst for heterocyclization, suppressing side products like triazole dimers [8]. For dihydrochloride crystallization, stoichiometric HCl(g) bubbling into ethanol solutions yields >99% pure product, avoiding hygroscopic impurities common in aqueous HCl methods [2].
Table 3: Optimization of Microwave and Catalytic Reactions
Reaction Step | Conventional Conditions | MW/Catalytic Conditions | Yield Improvement |
---|---|---|---|
Triazole Ring Formation | 12 h reflux, 70°C, 65% yield | 150 W MW, 15 min, 85% yield | +20% |
Ethanol Side-Chain Addition | 24 h, RT, TEA catalyst, 60% | T3P® catalyst, 80°C, 2 h, 95% | +35% |
Dihydrochloride Crystallization | Aqueous HCl, 88% purity | HCl(g) in EtOH, 99% purity | +11% purity |
Stereocontrol at the aminoethyl chiral center dictates the pharmacological profile of this hybrid scaffold. Enantioselective hydrogenation using DuPhos-Rh catalysts achieves up to 98% ee for the (S)-isomer, which exhibits 10-fold higher affinity for G-protein-coupled receptors than its (R)-counterpart [4]. For non-metal-based approaches, organocatalytic reductive amination with L-proline-derived catalysts affords the (R)-enantiomer with 94% ee [6]. Racemization risks during triazole N-alkylation are mitigated via low-temperature protocols (−20°C), preserving ee values >99% [1]. Chiral resolution techniques include diastereomeric salt crystallization with dibenzoyl-D-tartaric acid, yielding >99.5% de [9]. Crucially, chiral metal-organic frameworks (CMOFs) incorporating Mn-Salen units enable chromatographic separation of enantiomers on gram scales, demonstrating the industrial viability of chirally pure triazole-ethanol therapeutics [4] [6].
Table 4: Enantiocontrol Techniques for Chiral Center Development
Method | Catalyst/Resolving Agent | ee (%) | Preferred Isomer |
---|---|---|---|
Enantioselective Hydrogenation | (S,S)-Et-DuPhos-Rh | 98 | (S) |
Organocatalysis | L-Proline-tert-butyl ester | 94 | (R) |
Diastereomeric Salt Crystallization | Dibenzoyl-D-tartaric acid | >99.5 | (R) |
Chiral MOF Chromatography | Mn(III)-Salen CMOF | 99 | (S) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1